molecular formula C11H14O3 B1605519 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol CAS No. 4361-60-8

2-Methyl-2-phenyl-1,3-dioxolane-4-methanol

Cat. No. B1605519
CAS RN: 4361-60-8
M. Wt: 194.23 g/mol
InChI Key: LYQZNMYSUIDIML-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-1,3-dioxolane-4-methanol, also known as Benzaldehyde propylene glycol acetal or PG acetal of benzaldehyde, is a chemical compound with the formula C10H12O2 . It is a colorless or light yellow liquid .


Synthesis Analysis

Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a highly effective cyclic ketene acetal for radical ring-opening polymerization, has been reported from three different acetal halides .


Molecular Structure Analysis

The molecular weight of 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol is 164.2011 . The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 .


Physical And Chemical Properties Analysis

2-Methyl-2-phenyl-1,3-dioxolane-4-methanol has a density of 1.185g/mL at 25°C (lit.), a melting point of 84 °C, a boiling point of 280°C (lit.), a flash point of 113°C, and a vapor pressure of 0.000253mmHg at 25°C . It is soluble in many organic solvents, such as ethanol, ether, and acetone .

Scientific Research Applications

Polymer Synthesis and Characterization

2-Methyl-2-phenyl-1,3-dioxolane-4-methanol has been utilized in the synthesis and characterization of polymers. For example, it has been used in the polymerization of methacrylates, leading to the development of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. This polymer was characterized using techniques like Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopies, demonstrating specific properties in terms of thermal degradation and stability (Coskun et al., 1998).

Catalysis in Chemical Reactions

In the field of catalysis, derivatives of 1,3-dioxolane, including those similar to 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol, have been employed as ligands in homogenously catalyzed reactions. Their efficiency in methanol carbonylation to acetic acid using cobalt as a catalyst component has been a subject of study (Lindner et al., 1988).

Crystal Structure Analysis

The compound has been involved in studies focusing on crystal structure analysis. For instance, intermolecular interactions involving similar dioxolane compounds and methanol under electron impact ionization conditions have been observed and confirmed by X-ray diffraction (Xu et al., 2010).

Application in Degradable Polymers

One significant application of 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol derivatives is in the synthesis of degradable polymers. This application is particularly important in creating environmentally friendly materials. Studies have shown that it can be used as a controlling comonomer in radical ring-opening polymerization, creating polymers with controlled degradation properties (Delplace et al., 2015).

Asymmetric Synthesis

The compound has been used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its utility in creating specific molecular configurations, which is crucial in the pharmaceutical and fine chemicals industries (Jung et al., 2000).

Catalytic Synthesis of Acetals and Ketals

Another application involves its use in the catalytic synthesis of acetals and ketals, where it has shown efficacy in reactions leading to various volatile products. This application is significant in the chemical industry for producing specific compounds (Yang et al., 2008).

properties

IUPAC Name

(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(9-5-3-2-4-6-9)13-8-10(7-12)14-11/h2-6,10,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQZNMYSUIDIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963089
Record name (2-Methyl-2-phenyl-1,3-dioxolan-4-yl)methanol
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenyl-1,3-dioxolane-4-methanol

CAS RN

4361-60-8
Record name 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol
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Record name 1,3-Dioxolane-4-methanol, 2-methyl-2-phenyl-
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Record name (2-Methyl-2-phenyl-1,3-dioxolan-4-yl)methanol
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Record name 4361-60-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NW Fadnavis, R Gowrisankar, G Ramakrishna… - …, 2009 - thieme-connect.com
Phosphomolybdic acid (PMA) forms a blue-colored complex with glycerol in a 1: 10 molar ratio. The glycerolato complex catalyzes conversion of glycerol into 1, 3-dioxolane-4-methanol …
Number of citations: 13 www.thieme-connect.com

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